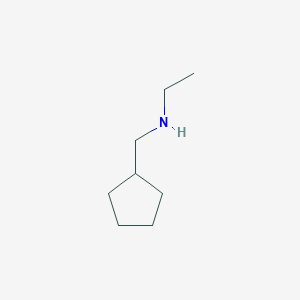

N-(cyclopentylmethyl)ethanamine

描述

Contextualization within Amine Chemistry Research

N-(cyclopentylmethyl)ethanamine is a representative example of a secondary amine whose utility stems from the nucleophilic character of the nitrogen atom, balanced by the steric hindrance imparted by its substituents. Research into its synthesis and reactivity provides insight into broader trends in amine chemistry.

The preparation of this compound can be achieved through established synthetic methodologies, primarily reductive amination and alkylation. Reductive amination typically involves the reaction of cyclopentanecarbaldehyde (B151901) with ethanamine to form an intermediate imine, which is then reduced to the final amine product. This can be accomplished using reducing agents like sodium triacetoxyborohydride. Alternatively, environmentally conscious "hydrogen borrowing" reactions, which use ruthenium or iridium catalysts, can also be employed for this transformation. Another common route is the direct alkylation of ethanamine using a cyclopentylmethyl halide, a straightforward reaction facilitated by a base.

The reactivity of this compound is characteristic of secondary amines. The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile and a base. It can undergo a variety of chemical transformations, including oxidation to form corresponding amides, and substitution reactions. The presence of the cyclopentylmethyl group, as opposed to a simpler linear alkyl group, introduces specific steric constraints that can influence the regioselectivity and stereoselectivity of reactions at the nitrogen center or adjacent atoms. This makes it a valuable tool for chemists seeking to control molecular architecture during a synthetic sequence.

Significance as a Foundation for Molecular Design

The true significance of this compound lies in its application as a structural scaffold in molecular design, particularly in the development of bioactive compounds. The combination of the ethylamine (B1201723) backbone with the cyclopentylmethyl group offers a versatile platform for creating derivatives with specific physical and chemical properties.

The cyclopentyl group is a key feature, providing a distinct three-dimensional arrangement that can effectively probe the binding pockets of biological targets like enzymes and receptors. This is a crucial aspect of modern drug discovery, where the precise spatial orientation of functional groups can determine the efficacy and selectivity of a drug candidate. The ethylamine portion of the molecule provides a convenient point for further chemical modification, allowing for the attachment of other pharmacophoric groups.

The utility of this amine as a building block is demonstrated by its incorporation into the synthesis of various therapeutic agents. Research and patent literature show that this compound and its derivatives are used as intermediates in the creation of:

PI3K-gamma inhibitors: These are investigated for their potential in treating inflammatory diseases and cancer.

Tyk2 kinase inhibitors: These target autoimmune disorders.

CETP (Cholesteryl Ester Transfer Protein) inhibitors: These are developed for the management of cholesterol levels. chiralen.com

In these complex molecular architectures, the this compound fragment serves as a core component, with its amine nitrogen often forming a key linkage point or participating in essential binding interactions with the target protein. Its steric bulk and conformational flexibility, conferred by the cyclopentyl ring, are instrumental in achieving the desired biological activity. Therefore, while a relatively simple molecule in itself, this compound serves as a critical and foundational element for constructing the complex and highly specific molecular structures required in contemporary chemical and pharmaceutical research. ontosight.ai

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-(cyclopentylmethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-2-9-7-8-5-3-4-6-8/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWIOJXJADHKWLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Cyclopentylmethyl Ethanamine and Its Structural Analogues

Direct Amine Synthesis Pathways

Direct methods for the synthesis of N-(cyclopentylmethyl)ethanamine involve the formation of the secondary amine functionality in a single or a few straightforward steps. These pathways are often favored for their efficiency and are widely applicable in organic synthesis.

Nucleophilic Substitution Reactions in Amine Formation

Nucleophilic substitution reactions represent a fundamental approach to C-N bond formation. In the context of this compound synthesis, this typically involves the reaction of an amine nucleophile with an electrophilic carbon center.

A common method for the synthesis of secondary amines is the direct alkylation of a primary amine with an alkyl halide. libretexts.orgyoutube.com In the case of this compound, this involves the reaction of ethylamine (B1201723) with a cyclopentylmethyl halide, such as cyclopentylmethyl bromide or chloride. The reaction proceeds via an SN2 mechanism, where the lone pair of electrons on the nitrogen atom of ethylamine attacks the electrophilic carbon of the cyclopentylmethyl halide, displacing the halide ion. youtube.com

A significant challenge with this method is the potential for over-alkylation. masterorganicchemistry.comlibretexts.org The initially formed secondary amine, this compound, is also nucleophilic and can react further with the cyclopentylmethyl halide to produce the tertiary amine, N,N-bis(cyclopentylmethyl)ethylamine, and subsequently the quaternary ammonium (B1175870) salt. libretexts.orglibretexts.org To circumvent this, a large excess of the primary amine (ethylamine) is often employed to increase the probability of the alkyl halide reacting with ethylamine rather than the secondary amine product. libretexts.org

Table 1: Alkylation of Ethylamine with Cyclopentylmethyl Halides

| Reactant 1 | Reactant 2 | Product | Potential Byproducts | Key Reaction Condition |

| Ethylamine | Cyclopentylmethyl bromide | This compound | N,N-bis(cyclopentylmethyl)ethylamine, N,N,N-tris(cyclopentylmethyl)ethylammonium bromide | Large excess of ethylamine |

| Ethylamine | Cyclopentylmethyl chloride | This compound | N,N-bis(cyclopentylmethyl)ethylamine, N,N,N-tris(cyclopentylmethyl)ethylammonium chloride | Large excess of ethylamine |

An alternative, two-step approach to avoid the issue of over-alkylation involves the reaction of a primary amine with an acyl chloride, followed by reduction of the resulting amide. For the synthesis of this compound, ethylamine is first reacted with cyclopentanecarbonyl chloride. This reaction, a nucleophilic acyl substitution, is typically rapid and proceeds in the presence of a base to neutralize the hydrogen chloride byproduct. libretexts.org The product of this reaction is the amide, N-ethylcyclopentanecarboxamide.

The subsequent step involves the reduction of the amide to the corresponding amine. libretexts.org Strong reducing agents, most commonly lithium aluminum hydride (LiAlH₄), are required for this transformation. youtube.comyoutube.comucalgary.ca The carbonyl group of the amide is completely reduced to a methylene group (-CH₂-), yielding the desired secondary amine, this compound. libretexts.orgucalgary.ca This method is generally more selective than direct alkylation and provides a cleaner product profile.

Table 2: Two-Step Synthesis via Acyl Chloride

| Step | Reactant 1 | Reactant 2 | Product | Reagent/Condition |

| 1. Amide Formation | Ethylamine | Cyclopentanecarbonyl chloride | N-ethylcyclopentanecarboxamide | Base (e.g., triethylamine (B128534), pyridine) |

| 2. Amide Reduction | N-ethylcyclopentanecarboxamide | Lithium aluminum hydride (LiAlH₄) | This compound | Anhydrous ether or THF, followed by aqueous workup |

Reductive Amination Strategies

Reductive amination is a highly versatile and widely used method for the synthesis of amines. libretexts.org This one-pot procedure involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. libretexts.org For the synthesis of this compound, this entails the reaction of cyclopentanecarboxaldehyde with ethylamine.

The initial reaction between the aldehyde and the primary amine forms an imine intermediate. This imine is then reduced to the secondary amine. A variety of reducing agents can be employed for this purpose, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. commonorganicchemistry.comorganicreactions.orgchemicalbook.com Sodium cyanoborohydride is particularly effective as it is a milder reducing agent that selectively reduces the iminium ion over the starting aldehyde. chemicalbook.com This method is often preferred due to its high efficiency and the commercial availability of the starting materials.

Table 3: Reductive Amination for this compound Synthesis

| Carbonyl Compound | Amine | Reducing Agent | Product |

| Cyclopentanecarboxaldehyde | Ethylamine | Sodium borohydride (NaBH₄) | This compound |

| Cyclopentanecarboxaldehyde | Ethylamine | Sodium cyanoborohydride (NaBH₃CN) | This compound |

| Cyclopentanecarboxaldehyde | Ethylamine | Sodium triacetoxyborohydride (NaBH(OAc)₃) | This compound |

Biocatalytic Approaches via Amine Transaminases

In recent years, biocatalysis has emerged as a powerful tool for the synthesis of chiral amines with high enantioselectivity. acs.orgnih.govnih.gov Amine transaminases (ATAs) are enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor. scispace.comsemanticscholar.org While this compound itself is not chiral, the principles of biocatalysis can be applied to the synthesis of its chiral structural analogues.

For instance, an ATA could be used to asymmetrically aminate a prochiral ketone, such as 1-cyclopentylethanone, using an amine donor like alanine. This would produce a chiral primary amine, (R)- or (S)-1-cyclopentylethylamine, depending on the stereoselectivity of the enzyme. This chiral primary amine could then be N-alkylated to introduce the ethyl group, leading to a chiral analogue of this compound. The use of ATAs offers a green and highly selective route to enantiopure amines, which are valuable building blocks in medicinal chemistry. nih.gov

Synthesis of N-Substituted Derivatives and Functionalized Analogues

The synthesis of N-substituted derivatives and functionalized analogues of this compound allows for the exploration of structure-activity relationships and the development of compounds with tailored properties. These modifications can be introduced at either the N-ethyl group or the cyclopentylmethyl moiety.

N-substitution can be achieved through various methods. For example, N-acylation of this compound with different acyl chlorides or anhydrides, followed by reduction of the resulting amide with LiAlH₄, can introduce a variety of alkyl or aryl groups onto the nitrogen atom.

Functionalization of the cyclopentane (B165970) ring can be accomplished by starting with a substituted cyclopentanecarboxaldehyde or cyclopentylmethyl halide. For instance, using a hydroxylated or halogenated cyclopentanecarboxaldehyde in a reductive amination reaction with ethylamine would lead to a correspondingly functionalized this compound analogue. These strategies provide access to a diverse range of compounds for further investigation.

Selective N-Alkylation Protocols

Selective N-alkylation is a direct approach for the synthesis of secondary amines like this compound. This typically involves the reaction of a primary amine with an alkylating agent. To achieve mono-alkylation and avoid the formation of tertiary amines and quaternary ammonium salts, specific strategies and reagents are employed. One common method is the reaction of ethylamine with a cyclopentylmethyl halide, such as cyclopentylmethyl bromide. The use of a base is crucial to neutralize the hydrogen halide formed during the reaction. google.com Another approach involves the "borrowing hydrogen" or "hydrogen autotransfer" methodology, where an alcohol is used as the alkylating agent in the presence of a transition metal catalyst, such as iridium or ruthenium complexes. This method is highly atom-economical as water is the only byproduct. mdpi.comresearchgate.net

Formation of Imine Derivatives

The formation of an imine (or Schiff base) is a key intermediate step in the synthesis of this compound via reductive amination. organic-chemistry.org This reaction involves the condensation of cyclopentanecarboxaldehyde with ethylamine, typically under mildly acidic conditions which catalyze the reaction. nih.govresearchgate.net The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the C=N double bond of the imine. scispace.comnih.gov The resulting imine is then reduced in a subsequent step to yield the final secondary amine. The stability and isolation of the imine are generally not required, and the reaction is often carried out as a one-pot procedure with the reducing agent present.

N-Formylation Methodologies

N-formylation is a useful reaction for the introduction of a formyl group onto a secondary amine, which can serve as a protecting group or a precursor for other functional groups. While not a direct synthesis of this compound, it is a relevant transformation for its structural analogs. A common and practical method for N-formylation is the use of formic acid, often in the presence of a dehydrating agent or under conditions that remove water, such as a Dean-Stark trap with toluene as a solvent. scispace.comnih.gov Other formylating agents include acetic formic anhydride and chloral, though these can be more hazardous or expensive. scispace.comnih.gov More recent methods focus on catalyst- and solvent-free conditions, for example, using formic acid or ethyl formate at elevated temperatures. semanticscholar.org

Multi-step Reaction Sequences for Complex Molecular Architectures

The this compound moiety can be a key structural component in more complex, biologically active molecules. The synthesis of such molecules often requires multi-step reaction sequences that combine various synthetic methodologies. For instance, the cyclopentane ring could be constructed early in the synthesis, followed by the introduction of the ethylamine side chain, or the entire this compound fragment could be prepared and then incorporated into a larger molecular scaffold. An example of a complex molecule containing a related cyclopentane-based structure is found in the synthesis of muraymycin analogs, which are inhibitors of the bacterial enzyme MraY. The synthesis of these analogs involves multiple steps, including the formation of a functionalized cyclopentane intermediate, followed by glycosylation and peptide couplings. nih.gov

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of amines is of growing importance to minimize environmental impact and improve the sustainability of chemical processes.

Utilization of Environmentally Benign Solvents

The choice of solvent is a critical factor in the environmental footprint of a chemical reaction. Traditional solvents for amine synthesis, such as chlorinated hydrocarbons, are often toxic and volatile. Green chemistry encourages the use of more environmentally benign alternatives. Water is an attractive green solvent for some N-alkylation reactions, particularly when combined with microwave irradiation to accelerate the reaction. researchgate.netrsc.org Deep Eutectic Solvents (DESs) have also emerged as promising green reaction media for amine synthesis. mdpi.comnih.govrsc.org DESs are mixtures of hydrogen bond donors and acceptors that form a liquid with a low melting point. They are often biodegradable, non-toxic, and can be recycled. mdpi.comrsc.org

Atom Economy and Catalytic Efficiency in Amine Synthesis

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. nih.gov A higher atom economy indicates a more sustainable process with less waste generation. Catalytic reactions are often highly atom-economical. For instance, the iridium-catalyzed N-alkylation of amines with alcohols (borrowing hydrogen methodology) has a high atom economy as it only produces water as a byproduct. acs.orgdtu.dk In contrast, classical methods like the use of alkyl halides with a stoichiometric base have lower atom economy due to the formation of salt byproducts.

A comparison of the atom economy for two synthetic routes to this compound is presented below:

Route 1: Reductive Amination of Cyclopentanecarboxaldehyde with Ethylamine

C₅H₉CHO + CH₃CH₂NH₂ + [Reducing Agent] → C₅H₉CH₂NHCH₂CH₃ + [Byproducts]

Route 2: N-Alkylation of Ethylamine with Cyclopentylmethyl Bromide

C₅H₉CH₂Br + CH₃CH₂NH₂ + Base → C₅H₉CH₂NHCH₂CH₃ + [Base-H]⁺Br⁻

The atom economy for each route can be calculated using the formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For N-(cyclopentylmethyl)ethanamine, both ¹H and ¹³C NMR provide critical data for structural confirmation.

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms within the molecule. The spectrum of this compound is expected to show distinct signals corresponding to the ethyl group, the cyclopentyl ring, the methylene bridge, and the amine proton. Although specific, peer-reviewed experimental spectra for this compound are not widely documented, the expected chemical shifts can be predicted based on established principles. Protons on the ethyl group and those on the cyclopentylmethyl group would appear in distinct regions of the spectrum. The protons of the cyclopentylmethyl group are anticipated to resonate in the δ 1.5–2.5 ppm range, while the ethylamine (B1201723) protons are expected between δ 2.6–3.1 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CH₃ (ethyl) | ~1.1 | Triplet |

| CH₂ (ethyl) | ~2.6 | Quartet |

| CH₂ (bridge) | ~2.5 | Dimer |

| CH (cyclopentyl) | ~1.8-2.0 | Multiplet |

| CH₂ (cyclopentyl) | ~1.2-1.7 | Multiplet |

Carbon-13 NMR (¹³C NMR) spectroscopy identifies the different chemical environments of the carbon atoms in a molecule. For this compound, which has the molecular formula C₈H₁₇N, the spectrum would display distinct peaks for each unique carbon atom in the ethyl and cyclopentylmethyl groups. While detailed published experimental data is limited, theoretical analysis predicts a unique signal for each carbon, reflecting the molecule's asymmetry.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CH₃ (ethyl) | ~15 |

| CH₂ (ethyl) | ~45 |

| CH₂ (bridge) | ~55 |

| CH (cyclopentyl) | ~40 |

| CH₂ (cyclopentyl, C2/C5) | ~30 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation by molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of N-H and C-N bonds, as well as C-H bonds in its alkyl and cycloalkyl structures. A significant challenge is the limited availability of published, peer-reviewed experimental IR spectra for this specific compound. However, the expected vibrational modes can be correlated with theoretical calculations, such as those using Density Functional Theory (DFT), to predict the spectrum.

Table 3: Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300-3500 | Weak to Medium |

| C-H Stretch (aliphatic) | 2850-2960 | Strong |

| N-H Bend | 1550-1650 | Medium |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight and elemental composition of a compound. The molecular formula for this compound is C₈H₁₇N, corresponding to a molecular weight of approximately 127.23 g/mol . nih.gov High-resolution mass spectrometry (HRMS) would be able to confirm the molecular ion peak with high accuracy. For instance, the protonated molecule ([M+H]⁺) would have an expected m/z of 155.18.

MALDI-TOF-MS is a soft ionization technique used for analyzing large, non-volatile molecules. While it is a powerful tool, particularly in biochemistry for analyzing proteins and peptides, its application for the analysis of small, volatile molecules like this compound is less common. nih.gov There are no available studies specifically detailing the analysis of this compound using MALDI-TOF-MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful hybrid technique ideal for the analysis of volatile and semi-volatile compounds like this compound. It combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. In a typical GC-MS analysis, the compound is first separated from a mixture based on its boiling point and affinity for the stationary phase within the GC column. Subsequently, the eluted compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint, allowing for structural confirmation.

Retention Time: The retention time (RT) of this compound in a GC system is dependent on the specific analytical conditions, including the type of column, temperature program, and carrier gas flow rate. While specific experimental retention times are not widely published in readily available literature, its elution characteristics can be inferred. Given its molecular weight and structure as a secondary amine, it is expected to have a moderate retention time on standard non-polar columns, such as those with a polydimethylsiloxane-based stationary phase.

Mass Spectrum and Fragmentation Pattern: Upon entering the mass spectrometer, this compound undergoes ionization, most commonly through electron ionization (EI). The molecular ion (M•+) peak is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight, approximately 127.23 g/mol . However, for aliphatic amines, the molecular ion peak can often be weak or even absent. High-resolution mass spectrometry can confirm the protonated molecular ion ([M+H]+) with a high degree of accuracy.

The fragmentation of this compound is predicted to follow established pathways for secondary amines, primarily through α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom). This process is a dominant fragmentation route due to the stabilization of the resulting cation by the nitrogen atom's lone pair of electrons.

Predicted Fragmentation Pathways:

α-Cleavage (Loss of Ethyl Group): Cleavage of the bond between the nitrogen and the ethyl group would result in the loss of an ethyl radical (•CH2CH3), leading to a fragment ion at m/z 98 . This is anticipated to be a significant peak in the mass spectrum. [CH3CH2NHCH2C5H9]•+ → [NHCH2C5H9]+ + •CH2CH3

α-Cleavage (Loss of Cyclopentyl Group): The loss of the cyclopentyl ring as a radical (•C5H9) via cleavage of the bond between the methylene group and the cyclopentyl ring would result in a fragment ion at m/z 58 . [CH3CH2NHCH2C5H9]•+ → [CH3CH2NHCH2]+ + •C5H9

Base Peak: For many secondary amines, the most abundant ion in the mass spectrum (the base peak) results from α-cleavage. In the case of this compound, the fragment at m/z 58 is a strong candidate for the base peak due to the stability of the resulting ion.

Other Fragments: Further fragmentation can occur, leading to smaller ions. For instance, the loss of a hydrogen atom from the molecular ion can produce an [M-1]+ peak at m/z 126 . Fragmentation of the cyclopentyl ring itself can also contribute to the complexity of the lower mass region of the spectrum.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation of this compound

| m/z | Proposed Fragment Ion | Formation Pathway | Significance |

| 127 | [C8H17N]•+ | Molecular Ion | Confirms Molecular Weight |

| 126 | [C8H16N]+ | Loss of H• from Molecular Ion | [M-1]+ Peak |

| 98 | [C6H12N]+ | α-Cleavage (Loss of Ethyl Radical) | Major Fragment |

| 58 | [C3H8N]+ | α-Cleavage (Loss of Cyclopentyl Radical) | Probable Base Peak |

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is an indispensable analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides definitive information about bond lengths, bond angles, and crystallographic parameters such as unit cell dimensions and space group. For a compound like this compound, which is a liquid at room temperature, XRD analysis would first necessitate the formation of a suitable single crystal, typically by derivatization to a salt (e.g., a hydrochloride or hydrobromide salt) or through co-crystallization, followed by cooling to a low temperature.

As of the current body of scientific literature, there are no publicly available reports of the single-crystal X-ray structure of this compound or its simple salts. Consequently, detailed experimental crystallographic data, including unit cell parameters, space group, and atomic coordinates, are not available for this specific compound.

Hypothetical Crystallographic Data:

Should a suitable crystal be obtained and analyzed, the resulting data would be presented in a standardized format. The table below illustrates the type of information that would be generated from such an analysis. The values presented are purely hypothetical and serve as an example of what a crystallographic data table would contain.

Interactive Data Table: Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1305.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.15 |

| R-factor (%) | 4.5 |

This type of detailed structural information would be invaluable for understanding intermolecular interactions in the solid state and for computational modeling studies.

Computational Chemistry and Theoretical Modeling of N Cyclopentylmethyl Ethanamine Systems

Density Functional Theory (DFT) Applications

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict molecular properties and reaction characteristics.

Elucidation of Reaction Mechanisms

No specific studies using DFT to elucidate the reaction mechanisms of N-(cyclopentylmethyl)ethanamine were found in the public literature. Such studies would typically model the pathways of reactions like N-alkylation, acylation, or oxidation, identifying transition states and intermediates.

Calculation of Free Energy Barriers

There are no available research findings that report the calculation of free energy barriers for reactions involving this compound. This type of analysis is crucial for understanding reaction kinetics and predicting the feasibility of chemical transformations under various conditions.

Geometry Optimization Studies

While geometry optimization is a standard and fundamental computational procedure, no specific, detailed studies presenting the optimized geometry and associated energetic data for this compound using DFT have been published. A theoretical optimized structure would provide precise bond lengths, bond angles, and dihedral angles, which are foundational for further computational analysis.

Advanced Spectroscopic Property Prediction

Computational methods are frequently used to predict spectroscopic properties, aiding in the interpretation of experimental data and the characterization of molecular structures.

Time-Dependent DFT (TD-DFT) for Electronic Spectra

No published research was identified that applies TD-DFT methods to predict the electronic absorption spectra (UV-Vis) of this compound. Such a study would provide information on the energies and characteristics of its electronic transitions.

Gauge-Including Atomic Orbital (GIAO) Method for NMR Chemical Shifts

There are no available studies that have utilized the GIAO method or other advanced computational techniques to predict the 1H or 13C NMR chemical shifts of this compound. These calculations, when correlated with experimental spectra, are invaluable for confirming molecular structure and assigning resonances.

Validation through Correlation of Theoretical and Experimental Data

The validation of computational models through the correlation of theoretically calculated data with empirical, experimental results is a cornerstone of modern chemical research. This process ensures that the theoretical methods accurately represent the molecule's real-world behavior. For this compound, this validation would typically involve comparing quantum mechanically calculated properties against experimentally measured values.

A primary method for such validation is the comparison of calculated vibrational frequencies with experimental infrared (IR) spectra. Theoretical methods, such as Density Functional Theory (DFT), can predict the frequencies at which molecular bonds will vibrate. These predicted frequencies directly correspond to the absorption peaks observed in an IR spectrum. A high degree of correlation between the calculated vibrational modes (e.g., C-H stretch, N-H bend, C-N stretch) and the peaks in an experimental IR spectrum of this compound would validate the chosen computational model and its basis set.

However, a significant challenge in this validation process for this compound is the limited availability of published, peer-reviewed experimental data. While computational properties are readily generated, their validation requires a benchmark of reliable experimental results, which are not widely documented for this specific compound.

To illustrate the validation process, the table below shows a hypothetical correlation between theoretical vibrational frequencies calculated using a DFT method (such as B3LYP with a 6-31G* basis set) and placeholder experimental IR data. A strong match would confirm the model's accuracy.

Table 1: Illustrative Correlation of Theoretical and Experimental Vibrational Data for this compound

| Vibrational Mode | Theoretical Wavenumber (cm-1) (Calculated) | Experimental Wavenumber (cm-1) (Measured) | Assignment |

|---|---|---|---|

| N-H Stretch | ~3350 | Data Not Available | Vibration of the Nitrogen-Hydrogen bond |

| C-H Stretch (Aliphatic) | ~2850-2960 | Data Not Available | Vibrations of Carbon-Hydrogen bonds in the cyclopentyl and ethyl groups |

| N-H Bend | ~1590 | Data Not Available | Bending motion of the Nitrogen-Hydrogen bond |

| C-N Stretch | ~1120 | Data Not Available | Vibration of the Carbon-Nitrogen bond |

Other physicochemical properties, such as boiling point, density, and refractive index, could also be used for validation if experimental values were available. The absence of this data in public repositories underscores the importance of foundational experimental work to support and validate computational research.

Predictive Modeling of Molecular Descriptors

Predictive modeling uses molecular descriptors—numerical values that quantify a molecule's physicochemical properties—to forecast its behavior, such as its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). nih.govelsevierpure.com This in silico approach is vital in fields like drug discovery for screening candidate molecules. nih.gov For this compound, various molecular descriptors can be calculated using computational software, providing insights into its expected biological and chemical characteristics. biorxiv.org

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are built by establishing a statistical correlation between these descriptors and an experimental property or activity. nih.govnih.gov For instance, descriptors like lipophilicity (logP) and topological polar surface area (TPSA) are crucial predictors of a molecule's ability to cross cell membranes. researchgate.net

Key molecular descriptors for this compound have been computationally predicted and are available through chemical databases. These descriptors serve as the foundation for any predictive modeling efforts.

Table 2: Predicted Molecular Descriptors for this compound

| Descriptor | Predicted Value | Significance in Predictive Modeling |

|---|---|---|

| Molecular Weight | 127.23 g/mol | Influences diffusion rates and overall size. |

| XLogP3-AA | 2.6 | Measures lipophilicity, affecting membrane permeability and solubility. |

| Topological Polar Surface Area (TPSA) | 12.0 Ų | Predicts transport properties, such as intestinal absorption and blood-brain barrier penetration. |

| Hydrogen Bond Donor Count | 1 | Influences interactions with biological targets and solubility. |

| Hydrogen Bond Acceptor Count | 1 | Influences interactions with biological targets and solubility. |

| Rotatable Bond Count | 3 | Relates to conformational flexibility, which can affect binding to receptors. |

Data sourced from PubChem CID 43163716.

These descriptors can be used as input variables for machine learning algorithms to build QSAR models. nih.gov For example, the XLogP3-AA value of 2.6 suggests moderate lipophilicity, which is often correlated with good oral bioavailability. The low TPSA value of 12.0 Ų indicates a non-polar surface, suggesting high potential for passive diffusion across cellular membranes. By inputting these and other descriptors into established ADME prediction models, researchers can forecast the likely pharmacokinetic profile of this compound without initial laboratory experiments, thereby guiding further research and development. researchgate.netnih.gov

Investigation of Reaction Mechanisms and Kinetics

Detailed Analysis of Nucleophilic Substitution Pathways

Nucleophilic substitution is a cornerstone of amine chemistry, where the amine's lone pair attacks an electron-deficient center, displacing a leaving group. solubilityofthings.com N-(cyclopentylmethyl)ethanamine can act as the nucleophile in these reactions, or it can be the product of such a reaction.

The alkylation of amines is a common method for forming carbon-nitrogen bonds and can proceed through either an S_N1 (substitution nucleophilic unimolecular) or S_N2 (substitution nucleophilic bimolecular) mechanism. The operative pathway is dictated by factors such as the structure of the alkyl halide, the strength of the nucleophile, and the solvent. libretexts.org

The synthesis of this compound itself can be achieved by reacting ethylamine (B1201723) (a primary amine) with a cyclopentylmethyl halide. This reaction typically proceeds via an S_N2 mechanism, as primary alkyl halides are sterically unhindered and thus susceptible to backside attack by the nucleophile. ucalgary.ca

Conversely, this compound can act as a nucleophile, reacting with an alkyl halide to yield a tertiary amine. youtube.com The lone pair on the nitrogen of the secondary amine attacks the electrophilic carbon of the alkyl halide. ucalgary.cachemguide.co.uk If the alkyl halide is primary or secondary, the reaction follows an S_N2 pathway. solubilityofthings.com If a tertiary alkyl halide is used, the reaction is more likely to proceed through an S_N1 mechanism, which involves the formation of a stable carbocation intermediate. solubilityofthings.commasterorganicchemistry.com However, a significant drawback of amine alkylation is the potential for over-alkylation, as the product amine is often more nucleophilic than the starting amine, leading to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. youtube.comlibretexts.orgpearson.com

| Characteristic | S_N1 Mechanism | S_N2 Mechanism |

|---|---|---|

| Rate Law | Rate = k[Substrate] (Unimolecular) | Rate = k[Substrate][Nucleophile] (Bimolecular) |

| Mechanism | Two-step (Carbocation intermediate) masterorganicchemistry.com | One-step (Concerted) solubilityofthings.com |

| Substrate Preference | Tertiary > Secondary >> Primary masterorganicchemistry.com | Primary > Secondary >> Tertiary solubilityofthings.com |

| Nucleophile | Weak nucleophiles are effective libretexts.org | Strong nucleophiles are required libretexts.org |

| Stereochemistry | Racemization organic-chemistry.org | Inversion of configuration organic-chemistry.org |

| Solvent | Favored by polar protic solvents organic-chemistry.org | Favored by polar aprotic solvents libretexts.org |

This compound readily participates in nucleophilic acyl substitution reactions with carboxylic acid derivatives such as acyl chlorides and acid anhydrides. youtube.comuomustansiriyah.edu.iq In this type of reaction, the secondary amine acts as a nucleophile, and the reaction proceeds via a characteristic addition-elimination mechanism. savemyexams.com

The mechanism involves two key steps:

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of this compound attacks the electrophilic carbonyl carbon of the acyl compound. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate. uomustansiriyah.edu.iqbyjus.com

Elimination: The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen atom reforms the C=O double bond, and the leaving group (e.g., chloride from an acyl chloride) is expelled. youtube.com A base, often a second molecule of the amine, then deprotonates the positively charged nitrogen to yield the final, neutral N,N-disubstituted amide product. youtube.com

The reactivity of the acyl compound is dependent on the ability of the leaving group to depart. A better leaving group corresponds to a more reactive acyl compound. byjus.com

| Acyl Compound | Leaving Group | Relative Reactivity |

|---|---|---|

| Acyl Chloride | Cl⁻ | Highest |

| Acid Anhydride | RCOO⁻ | High |

| Ester | RO⁻ | Moderate |

| Amide | NH₂⁻ | Low |

General reactivity trend of carboxylic acid derivatives in nucleophilic acyl substitution. byjus.com

Addition-Elimination Reactions in Amine Transformations

When a secondary amine like this compound reacts with an aldehyde or a ketone, the product is an enamine (alkene + amine). libretexts.org This transformation is distinct from the reaction with primary amines, which yields imines. The reaction is typically acid-catalyzed and proceeds through a nucleophilic addition followed by an elimination (dehydration) step. libretexts.org

The mechanism for enamine formation is as follows:

Nucleophilic Addition: The secondary amine attacks the carbonyl carbon, leading to a zwitterionic tetrahedral intermediate.

Proton Transfer: An intramolecular proton transfer from the nitrogen to the oxygen atom forms a neutral intermediate called a carbinolamine. libretexts.org

Protonation of Hydroxyl: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water). libretexts.org

Elimination (Dehydration): The lone pair on the nitrogen helps to expel the water molecule, forming a C=N double bond and generating an iminium ion. libretexts.org

Deprotonation: Since the nitrogen lacks a second proton to be removed (as in imine formation), a proton is removed from an adjacent carbon atom (the α-carbon) by a base (e.g., water or another amine molecule). This step forms the C=C double bond of the enamine and regenerates the lone pair on the nitrogen. libretexts.orgyoutube.com

Role of Deprotonation Processes in Amine Reactivity

Deprotonation is a critical step in many reactions involving this compound and other amines. The basicity of the amine nitrogen (pKa of the conjugate acid is typically around 10-11) means it can be protonated by acids and must often be deprotonated to complete a reaction sequence.

In both alkylation and acylation reactions, the initial nucleophilic attack by the amine results in a positively charged nitrogen atom in the intermediate (an ammonium or acylammonium species). ucalgary.cayoutube.com A subsequent deprotonation step is necessary to neutralize this charge and yield the final product. This deprotonation is often carried out by another molecule of the amine reactant or a non-nucleophilic base added to the reaction mixture. ucalgary.ca

While amines are typically considered bases, they can act as acids under strongly basic conditions. Deprotonation of a secondary amine requires a very strong base, such as an organolithium reagent (e.g., n-butyllithium), to form a lithium dialkylamide. This resulting amide anion is a significantly stronger nucleophile and base than the parent amine, but this approach is generally reserved for specific synthetic applications where enhanced reactivity is required and side reactions can be controlled.

Catalytic Cycle Analysis in Complex Transformations

Secondary amines, including structures similar to this compound, are widely used as organocatalysts in complex transformations, most notably in enamine catalysis. researchgate.net This strategy provides an alternative to metal-based catalysts for forming carbon-carbon bonds. nih.gov

In a typical enamine catalytic cycle, the secondary amine catalyst reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate in situ. This enamine then reacts with an electrophile. The resulting iminium ion is subsequently hydrolyzed to release the functionalized carbonyl product and regenerate the secondary amine catalyst, allowing the cycle to continue. researchgate.net

A generalized catalytic cycle for the α-alkylation of an aldehyde using a secondary amine catalyst can be described as follows:

Enamine Formation: The secondary amine catalyst reversibly reacts with the aldehyde to form an enamine intermediate and a molecule of water.

Nucleophilic Attack: The nucleophilic enamine attacks an electrophile (e.g., an alkyl halide). The lone pair from the nitrogen pushes electron density to the α-carbon, which forms a new bond with the electrophile. This step generates an iminium ion.

Hydrolysis and Catalyst Regeneration: The iminium ion is hydrolyzed by water (present from the initial condensation step or added during workup). This step breaks the C-N bond, releasing the α-functionalized aldehyde product and regenerating the protonated secondary amine catalyst.

Deprotonation: A base in the reaction medium deprotonates the amine catalyst, allowing it to re-enter the catalytic cycle.

This catalytic approach is highly valuable in asymmetric synthesis when a chiral secondary amine is used as the catalyst, enabling the production of enantioenriched products. nih.gov

Exploration of Chemical Derivatives and Functionalization Strategies

Synthesis of N-Substituted Ethanamine Analogues

The synthesis of analogues of N-(cyclopentylmethyl)ethanamine can be approached by modifying the ethanamine side chain. General methods for the synthesis of N-substituted amines are well-established in organic chemistry and can be adapted for this purpose.

One common method is reductive amination . This process involves the reaction of an aldehyde or ketone with an amine to form an imine, which is then reduced to the corresponding amine. libretexts.orglibretexts.org For instance, cyclopentanecarboxaldehyde could be reacted with various primary or secondary amines, followed by reduction with an agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), to yield a range of N-substituted (cyclopentylmethyl)amines. libretexts.org

Another widely used technique is the SN2 reaction of alkyl halides with amines or ammonia. libretexts.org While direct alkylation can sometimes lead to mixtures of products due to over-alkylation, it remains a viable route, especially for producing tertiary and quaternary amines. libretexts.org

The reduction of amides and nitriles also provides a pathway to N-substituted ethanamines. libretexts.orgpharmacy180.com An amide can be prepared from an acid chloride and an amine, and subsequently reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄). libretexts.orgpharmacy180.com Similarly, a nitrile can be reduced to a primary amine, which can then be further functionalized. pharmacy180.comchalmers.se A patent describes the synthesis of N-substituted ethanolamines by reducing 2-substituted 2-oxazolines with various sodium borohydride systems, which could be adapted to produce ethanamine analogues. google.com

Researchers at the University of Louisiana at Lafayette have developed a method for the asymmetric synthesis of N-substituted allylic amines using an inexpensive copper compound and a chiral ligand, which could be explored for creating chiral analogues. louisiana.edu

Table 1: Selected Synthetic Routes to N-Substituted Ethanamine Analogues

| Reaction Type | Starting Materials | Reagents | Product Type |

| Reductive Amination | Aldehyde/Ketone + Amine | NaBH₄, NaBH₃CN, H₂/Ni | Primary, Secondary, or Tertiary Amine |

| SN2 Alkylation | Alkyl Halide + Amine | - | Secondary, Tertiary, or Quaternary Amine |

| Amide Reduction | Amide | LiAlH₄ | Amine with same number of carbons |

| Nitrile Reduction | Nitrile | LiAlH₄ | Primary Amine with an additional carbon |

Cyclopentane (B165970) Ring Functionalization and Derivatization

The cyclopentane ring of this compound is another key site for chemical modification. Various strategies exist for the synthesis and functionalization of cyclopentane derivatives.

One approach is through cycloaddition reactions . For example, a [3+2] cycloaddition of cyclopropyl (B3062369) ketones and alkenes can yield polysubstituted cyclopentanes. organic-chemistry.org Another method involves a ruthenium-catalyzed transfer hydrogenation of olefins, which can be part of a tandem sequence including olefin metathesis to form functionalized alkenes. organic-chemistry.org

Ring-closing metathesis is a powerful tool for constructing functionalized cyclopentene (B43876) rings, which can then be further modified. oregonstate.edu For instance, a diene can be cyclized using a catalyst like Grubbs' second-generation catalyst to form a cyclopentene, which can then undergo further reactions. oregonstate.edu

Direct C-H functionalization of the cyclopentane ring is an increasingly important strategy. Recent research has shown that transannular γ-arylation of cyclopentane carboxylic acids can be achieved with high selectivity using a palladium catalyst and a specific ligand. nih.gov This allows for the introduction of aryl groups at specific positions on the ring, providing access to compounds that would otherwise require lengthy synthetic routes. nih.gov

Furthermore, various functionalized cyclopentane derivatives can be prepared and used as starting materials. For example, 1,2,3,4,5-pentakis(hydroxymethyl)cyclopentane can be synthesized and its hydroxyl groups converted to other functionalities like acetates or bromides, making them suitable for subsequent substitution or elimination reactions. nih.gov

Table 2: Strategies for Cyclopentane Ring Modification

| Strategy | Description | Example Reaction |

| Cycloaddition | Formation of the cyclopentane ring from smaller fragments. | [3+2] cycloaddition of a cyclopropyl ketone and an alkene. |

| Ring-Closing Metathesis | Formation of a cyclopentene ring from a diene. | Cyclization of a diene using Grubbs' catalyst. |

| C-H Functionalization | Direct introduction of functional groups onto the C-H bonds of the ring. | Palladium-catalyzed transannular γ-arylation of a cyclopentane carboxylic acid. |

| Derivatization of Pre-functionalized Cyclopentanes | Modification of existing functional groups on a cyclopentane core. | Conversion of hydroxyl groups to bromides to facilitate substitution. |

Strategies for Introducing Diverse Functional Groups

Introducing a variety of functional groups onto the this compound scaffold can significantly alter its chemical properties. These modifications can be made to either the ethanamine side chain or the cyclopentane ring.

For the amine group, common reactions include acylation to form amides, which can be achieved by reacting the amine with an acyl chloride or carboxylic acid. solubilityofthings.com The amino group can also react with aldehydes to form Schiff bases, which can be stabilized by reduction. interchim.fr Other functional groups can be introduced via reactions with isothiocyanates to form thioureas or with epoxides through nucleophilic addition. interchim.fr

On the cyclopentane ring, functional groups can be introduced through the methods described in the previous section, such as C-H activation or by starting with a pre-functionalized cyclopentane derivative. nih.govnih.gov For example, the introduction of hydroxyl groups allows for subsequent conversion to esters or ethers. solubilityofthings.com Halogenation of the ring can provide a handle for further reactions, such as cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. solubilityofthings.com

Table 3: Methods for Introducing Functional Groups

| Target Site | Functional Group to Introduce | Method |

| Amine Nitrogen | Amide | Reaction with acyl chloride or carboxylic acid. |

| Amine Nitrogen | Thiourea | Reaction with isothiocyanate. |

| Cyclopentane Ring | Aryl Group | Palladium-catalyzed C-H arylation. |

| Cyclopentane Ring | Hydroxyl Group | Ozonolysis of a bicyclic adduct followed by reduction. |

| Cyclopentane Ring | Halogen | Reaction with a halogenating agent like N-bromosuccinimide (NBS). |

Design of Analogues for Specific Chemical Utility

The design of analogues of this compound for a specific purpose is guided by principles of medicinal chemistry and materials science. rsc.orgresearchgate.net The goal is to create new molecules with optimized properties by making strategic structural modifications. rjpdft.comnumberanalytics.com

A key concept in analog design is the structure-activity relationship (SAR) , which seeks to understand how changes in a molecule's structure affect its biological or chemical activity. numberanalytics.com By systematically creating and testing analogues, researchers can identify the key structural features responsible for a desired effect. numberanalytics.com This can involve identifying the pharmacophore, which is the essential part of the molecule for its activity. numberanalytics.com

Diverted total synthesis (DTS) is a strategy where advanced intermediates in a total synthesis are used to create a variety of analogues with deep-seated structural modifications. rsc.org This allows for the exploration of a wider chemical space than simple functional group modification of the final product. rsc.org

Function-oriented synthesis (FOS) is another approach where the emphasis is on creating simpler analogues that retain the desired function of a more complex parent molecule. rsc.org This can lead to molecules that are easier to synthesize and have improved properties. rsc.org

Computational tools can also play a role in analog design. Molecular modeling and docking studies can help predict how modifications will affect a molecule's properties and interactions with a target, guiding the selection of which analogues to synthesize. numberanalytics.com

The design of analogues can involve various types of molecular modifications, including:

Changes in ring size or substitution patterns. researchgate.net

Alteration of stereochemistry. researchgate.net

Introduction of bioisosteres, which are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. rjpdft.com

Ultimately, the design of analogues is an iterative process of design, synthesis, and testing to create molecules with specific and enhanced chemical utility.

Catalytic Applications and Roles in Organic Transformations

Heterogeneous Catalysis with Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials composed of metal ions or clusters linked together by organic molecules. Their exceptionally high surface areas, tunable pore sizes, and the ability to introduce functional groups make them highly attractive for use as heterogeneous catalysts. google.comgoogle.com Catalysis in MOFs can occur at the metal nodes, at the organic linkers, or through guest molecules encapsulated within the pores.

A common strategy to enhance the catalytic performance of MOFs is to incorporate functional groups, such as amines, into their structure. This can be achieved either by using amine-functionalized linkers during the synthesis or by post-synthetic modification of the framework. google.com Amine groups can act as basic catalytic sites, serve as binding sites for catalytic species, or modulate the electronic properties of the framework. While the functionalization of MOFs with various amines is a well-established field, a specific application or method of incorporation for N-(cyclopentylmethyl)ethanamine in catalytic MOFs is not documented in the current scientific literature.

Biocatalytic Systems for Asymmetric Synthesis

Biocatalysis employs natural catalysts, such as enzymes, to perform chemical transformations. A key advantage of biocatalysis is the exceptional selectivity (chemo-, regio-, and stereoselectivity) that enzymes offer, particularly in the field of asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule. Enzymes are widely used in the synthesis of pharmaceuticals, fine chemicals, and agrochemicals. For instance, various enzymes are utilized to produce chiral amines, which are valuable building blocks in drug discovery. Despite the broad scope of biocatalysis, there is no available research that describes the use of this compound as a substrate, catalyst, or product within an enzymatic system for asymmetric synthesis.

Applications in Polymerization Reactions

Controlled/living radical polymerization techniques have revolutionized polymer science by enabling the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures such as block copolymers.

Reversible-Addition Fragmentation Chain Transfer (RAFT) polymerization is a highly versatile form of controlled radical polymerization that can be applied to a wide range of monomers. google.com The control is achieved through the use of a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA). google.comgoogle.com The structure of the RAFT agent is critical to the success of the polymerization. Dithiocarbamates, which are derivatives of secondary amines, can function as RAFT agents. However, their effectiveness is highly dependent on the electronic and steric properties of the substituents on the nitrogen atom. google.com A review of the literature did not reveal any studies where this compound was used as a component of a RAFT agent or in any other role in this type of polymerization.

Nitroxide-Mediated Polymerization (NMP) is a method of controlled radical polymerization that relies on the reversible termination of growing polymer chains by a stable nitroxide radical. google.comjustia.com The key species in NMP is an alkoxyamine, which can undergo reversible homolysis to generate a propagating radical and the persistent nitroxide radical. google.comgoogle.com The structure of the secondary amine from which the nitroxide is derived can influence the stability and reactivity of the system. However, there are no documented instances of this compound being utilized as a precursor for a nitroxide mediator or an alkoxyamine initiator in NMP.

Atom Transfer Radical Polymerization (ATRP) is one of the most robust and widely used methods for controlled radical polymerization. It is based on a reversible atom transfer process catalyzed by a transition metal complex, most commonly copper. google.com The catalytic system consists of the metal species and a ligand, which is typically a nitrogen-based compound like a bidentate or tridentate amine. The ligand plays a crucial role in tuning the catalyst's activity and solubility. While a vast number of amine-based ligands have been developed for ATRP, the use of this compound as a ligand in ATRP has not been reported.

Role in Directed C-H Activation and Functionalization

The selective functionalization of otherwise inert C-H bonds is a major goal in modern organic synthesis, as it allows for more efficient and atom-economical synthetic routes. One of the most powerful strategies to achieve this is through directed C-H activation, where a directing group on the substrate coordinates to a metal catalyst and positions it to interact with a specific C-H bond. Nitrogen-containing functional groups, including secondary amines, are commonly employed as effective directing groups in reactions catalyzed by metals such as palladium. These directing groups can facilitate a wide range of transformations, including arylation, alkylation, and amination. Despite the broad utility of amines as directing groups, a specific role for this compound in directed C-H activation and functionalization reactions has not been described in the scientific literature.

Advanced Separation and Purification Methodologies

Chromatographic Techniques

Chromatography is a cornerstone of purification in organic synthesis, and several techniques are applicable to N-(cyclopentylmethyl)ethanamine. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Column Chromatography (e.g., Silica (B1680970) Gel)

Column chromatography is a widely used preparative technique for purifying amines. For a basic compound like this compound, standard silica gel, which is acidic, can lead to issues such as strong adsorption, peak tailing, and even degradation of the product on the column. To mitigate these effects, the silica gel is often deactivated or a modified mobile phase is used.

One common approach is to add a small amount of a volatile base, such as triethylamine (B128534) (typically 1-3%), to the eluent system. biotage.com This competing base neutralizes the acidic silanol (B1196071) groups on the silica surface, preventing the target amine from binding irreversibly. biotage.com Another effective strategy is the use of amine-functionalized silica gel, which provides a more inert surface for the separation of basic compounds. biotage.com

The choice of eluent is crucial for achieving good separation. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often employed. Common solvent systems for amines include mixtures of ethyl acetate (B1210297) and hexanes, or for more polar compounds, dichloromethane (B109758) and methanol. biotage.comcommonorganicchemistry.com For this compound, purification via column chromatography is a recommended method following its synthesis.

Table 1: Column Chromatography Strategies for Basic Amines

| Stationary Phase | Mobile Phase Modifier | Purpose |

|---|---|---|

| Standard Silica Gel | 1-3% Triethylamine | Neutralizes acidic silanol groups, reduces peak tailing. biotage.com |

Gas Chromatography (GC)

Gas chromatography is a powerful analytical technique for assessing the purity of volatile compounds like this compound. In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Separation is based on the compound's boiling point and its interactions with the stationary phase.

Direct analysis of primary and secondary amines by GC can be challenging due to their polarity, which can cause peak tailing and poor resolution. nist.gov To overcome this, derivatization is often employed. This involves converting the amine into a less polar, more volatile derivative. Common derivatizing reagents for primary and secondary amines include isobutyl chloroformate, which converts them into carbamates. copernicus.org This derivatization is not suitable for tertiary amines, providing a method for selective analysis. copernicus.org The resulting derivatives exhibit improved chromatographic behavior, leading to sharper, more symmetrical peaks. copernicus.org

For quantitative analysis, an internal standard can be used. The method can be highly sensitive, with detection limits in the picomole range when coupled with a flame photometric detector (FPD) or a mass spectrometer (MS). researchgate.net

Liquid Chromatography (LC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both analytical and preparative-scale purification. For this compound, reverse-phase HPLC is a suitable method for purity assessment.

In this mode, a non-polar stationary phase (such as a C18-modified silica) is used with a polar mobile phase. A common mobile phase for analyzing this compound is a mixture of acetonitrile (B52724) and water. As a basic compound, adding a modifier to the mobile phase can improve peak shape. For instance, a small amount of an acid like formic acid is used for mass spectrometry-compatible methods, while phosphoric acid can also be employed. researchgate.net The basic amine is retained on the column, and its retention time can be adjusted by varying the ratio of the organic solvent (acetonitrile) to the aqueous buffer. This technique is scalable and can be adapted for the isolation of impurities in preparative separations. researchgate.net

Table 2: HPLC Purity Assessment for this compound

| Parameter | Description |

|---|---|

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase | C18 column |

| Mobile Phase | Acetonitrile / Water mixture |

Size Exclusion Chromatography (SEC)

Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume. The stationary phase consists of porous beads, and larger molecules that are excluded from the pores travel a shorter path and elute first, while smaller molecules that can enter the pores have a longer path and elute later.

While SEC is most commonly applied to the purification of large biomolecules like proteins and nucleic acids, it can also be used for small molecules. sciencemadness.orgncert.nic.in For a compound like this compound, the primary application of SEC would be for group separations, such as desalting. ust.hk If the amine is isolated as a salt (e.g., hydrochloride), SEC can efficiently separate the amine from the salt ions. Resins with small pore sizes, such as Sephadex G-10 (fractionation range up to 700 Da) or G-25, are suitable for separating small molecules from salts. ust.hk This technique is particularly gentle as it does not involve binding to the stationary phase, and the buffer composition does not directly impact the separation, preserving the compound's integrity. ust.hk

Crystallization and Recrystallization Techniques

Crystallization is a powerful purification technique for solid compounds, or for liquids that can be converted into a solid derivative. mt.com this compound, being a liquid at room temperature, can be purified by converting it into a crystalline salt, most commonly a hydrochloride or hydrobromide salt. This not only facilitates purification by crystallization but also improves the compound's stability and handling properties. nih.gov

The process of recrystallization involves dissolving the impure amine salt in a suitable solvent or solvent mixture at an elevated temperature to create a saturated solution. mt.com As the solution slowly cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor. mt.com

The choice of solvent is critical. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. mt.com For amine salts, polar solvents like ethanol, methanol, or mixtures such as ethanol-water are often effective. sciencemadness.org In some cases, organic acids like acetic acid can be used as solvents for the recrystallization of basic compounds. researchgate.net If impurities have similar solubilities to the desired product, a mixed solvent system can be beneficial to achieve better separation. sciencemadness.org The purity of the resulting crystals can be significantly higher after one or more recrystallization cycles.

Extraction and Phase Separation Methodologies

Liquid-liquid extraction is a fundamental technique used in the workup procedure following the synthesis of this compound to separate it from non-basic or water-soluble impurities. The basic nature of the amine group is key to this separation method. ncert.nic.in

During a typical synthetic workup, such as after a reductive amination, the reaction mixture is treated with an acidic aqueous solution (e.g., dilute hydrochloric acid). The basic nitrogen atom of this compound is protonated to form the corresponding ammonium (B1175870) salt.

R₂NH + HCl → [R₂NH₂]⁺Cl⁻

This salt is ionic and therefore highly soluble in the aqueous phase, while non-basic organic impurities (like unreacted starting materials or byproducts) remain in the organic phase. ncert.nic.in The two phases are then separated. To recover the purified amine, the aqueous layer containing the ammonium salt is basified, for example, with sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃). This deprotonates the ammonium salt, regenerating the free amine, which is typically insoluble in water. ncert.nic.in

[R₂NH₂]⁺Cl⁻ + NaOH → R₂NH + H₂O + NaCl

The free amine can then be extracted from the aqueous phase using a water-immiscible organic solvent such as diethyl ether, ethyl acetate, or dichloromethane. ust.hk Washing the combined organic extracts with brine (saturated aqueous NaCl solution) removes residual water before the solvent is evaporated to yield the purified this compound. This acid-base extraction cycle is a highly effective method for separating amines from neutral or acidic compounds. ncert.nic.in

常见问题

Q. What are the optimal synthetic routes for N-(cyclopentylmethyl)ethanamine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves reductive amination between cyclopentylmethyl ketone derivatives and ethylamine. Key parameters include solvent choice (e.g., ethanol or methanol), temperature (75–85°C for imine formation), and reducing agents (e.g., NaBH4 or catalytic hydrogenation). Reaction progress can be monitored via TLC or GC-MS. For purification, fractional distillation or column chromatography is recommended .

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

- Methodological Answer : Structural confirmation requires a combination of:

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR to identify cyclopentylmethyl protons (δ 1.5–2.5 ppm) and ethylamine protons (δ 2.6–3.1 ppm).

- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 155.18 for C8H17N).

- HPLC/GC : Purity assessment using reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. What are the primary metabolic pathways of this compound in hepatic systems, and which cytochrome P450 isoforms are involved?

- Methodological Answer : In vitro metabolism studies using human liver microsomes (HLM) and CYP-specific inhibitors reveal:

- Phase I Metabolism : Dominated by N-dealkylation (removal of ethyl group) and hydroxylation of the cyclopentyl ring.

- Key Enzymes : CYP3A4 (primary) and CYP2D6 (secondary), identified via chemical inhibition assays (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6). Metabolites are characterized using LC-HRMS/MS .

Q. How does structural modification of the cyclopentylmethyl group affect the compound’s binding affinity to serotonin receptors?

- Methodological Answer : Computational docking (e.g., AutoDock Vina) and in vitro radioligand binding assays (5-HT2A receptor) show:

- Cyclopentyl vs. Aryl Substitution : Bulky cyclopentyl groups reduce steric hindrance compared to aryl derivatives (e.g., NBOMe compounds), enhancing receptor fit.

- Affinity Trends : EC50 values correlate with substituent electronegativity; electron-donating groups (e.g., methoxy) increase potency .

Q. What computational strategies are used to model interactions between this compound and target enzymes?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate ligand-enzyme binding stability (e.g., GROMACS software).

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites (e.g., cyclopentylmethyl C-H bonds).

- Docking Validation : Cross-validate with crystallographic data of homologous enzymes (e.g., pancreatic lipase) .

Q. How can conflicting data on metabolic stability be reconciled across different in vitro and in vivo studies?

- Methodological Answer : Discrepancies arise from:

- Species Differences : Rat vs. human HLMs (e.g., higher CYP2C activity in rodents).

- Experimental Design : Static (microsomes) vs. dynamic (perfused liver) models. Use physiologically based pharmacokinetic (PBPK) modeling to integrate data .

Q. What analytical challenges arise in distinguishing this compound from structurally similar novel psychoactive substances (NPS)?

- Methodological Answer : Differentiation requires:

- HRMS : Accurate mass (<5 ppm error) to resolve isomers (e.g., cyclopentyl vs. cyclohexyl derivatives).

- Fragmentation Patterns : MS/MS libraries for N-dealkylation and ring-opening products.

- NMR Coupling Constants : Cyclopentyl protons exhibit distinct splitting patterns (e.g., J = 6–8 Hz) .

Safety and Toxicity Considerations

Q. What protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and fume hood for volatilization control.

- First Aid : For skin contact, wash with soap/water; if inhaled, move to fresh air. Toxicity profiles (e.g., LD50) should be established via OECD Guideline 423 acute oral toxicity tests .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。